molecular formula C10H12Cl2N2O B13798140 Benzamide, 4-amino-3,5-dichloro-N-isopropyl- CAS No. 63887-29-6

Benzamide, 4-amino-3,5-dichloro-N-isopropyl-

Cat. No.: B13798140
CAS No.: 63887-29-6
M. Wt: 247.12 g/mol
InChI Key: HIBIEKXBXDTLQI-UHFFFAOYSA-N
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Description

4-Amino-3,5-dichloro-N-isopropylbenzamide is an organic compound with the molecular formula C10H12Cl2N2O It is a derivative of benzamide, characterized by the presence of amino and dichloro substituents on the benzene ring, along with an isopropyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3,5-dichloro-N-isopropylbenzamide typically involves the reaction of 4-amino-3,5-dichlorobenzoic acid with isopropylamine. The process begins with the conversion of 4-amino-3,5-dichlorobenzoic acid to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with isopropylamine in the presence of a base such as triethylamine to yield the desired benzamide .

Industrial Production Methods

In industrial settings, the production of 4-Amino-3,5-dichloro-N-isopropylbenzamide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3,5-dichloro-N-isopropylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The amino and dichloro groups on the benzene ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the amino group.

    Amide Bond Formation: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Reactions: Products include various substituted benzamides.

    Oxidation: Products may include nitroso or nitro derivatives.

    Reduction: Products may include amine derivatives.

Scientific Research Applications

4-Amino-3,5-dichloro-N-isopropylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-3,5-dichloro-N-isopropylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of amino and dichloro groups enhances its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3,5-dichlorobenzamide
  • 4-Amino-3,5-dichlorobenzoic acid
  • 4-Amino-3,5-dichlorophenyl isopropylamine

Uniqueness

4-Amino-3,5-dichloro-N-isopropylbenzamide is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of the isopropyl group on the amide nitrogen differentiates it from other similar compounds, potentially enhancing its stability and activity in various applications.

Biological Activity

Benzamide derivatives, particularly Benzamide, 4-amino-3,5-dichloro-N-isopropyl- , have garnered attention in pharmaceutical research due to their diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of Benzamide, 4-amino-3,5-dichloro-N-isopropyl- can be represented as follows:

  • Molecular Formula : C11_{11}H13_{13}Cl2_{2}N2_{2}O
  • Molecular Weight : 274.14 g/mol

This compound features a benzamide core with dichlorine and isopropyl substitutions that influence its biological activity.

Benzamide derivatives often function as enzyme inhibitors or modulators. The mechanism of action typically involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active or allosteric sites. For instance, it has been studied for its potential to inhibit dihydrofolate reductase (DHFR), a target in cancer therapy .
  • Antimicrobial Activity : The compound exhibits activity against various bacterial strains, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antimicrobial Activity

Research indicates that Benzamide, 4-amino-3,5-dichloro-N-isopropyl- demonstrates significant antimicrobial properties. A comparative study evaluated its efficacy against several bacterial strains:

Compound Concentration (mM) Zone of Inhibition (mm)
Benzamide8E. coli: 10.5
S. aureus: 8
B. subtilis: 9
S. epidermidis: 6

The compound displayed potent antibacterial activity, particularly at concentrations around 3.9 µg/mL, inhibiting over 90% of bacterial growth .

Anticancer Activity

In cancer research, Benzamide derivatives have been explored for their ability to inhibit tumor growth. A notable study highlighted the compound's role in reducing DHFR levels in resistant cancer cell lines, suggesting a potential avenue for overcoming drug resistance in therapies involving methotrexate .

Case Studies

  • Study on DHFR Inhibition :
    • Researchers found that Benzamide riboside (a related compound) inhibited cell growth by downregulating DHFR protein levels in human T-cell leukemia cells resistant to methotrexate. This suggests that Benzamide derivatives could be effective in treating cancers with acquired resistance mechanisms .
  • Antimicrobial Efficacy :
    • A series of synthesized benzamides were tested for larvicidal and fungicidal activities against various pathogens. The results indicated that certain derivatives exhibited high larvicidal activity at low concentrations (as low as 1 mg/L), highlighting their potential as environmentally friendly pesticides .

Properties

CAS No.

63887-29-6

Molecular Formula

C10H12Cl2N2O

Molecular Weight

247.12 g/mol

IUPAC Name

4-amino-3,5-dichloro-N-propan-2-ylbenzamide

InChI

InChI=1S/C10H12Cl2N2O/c1-5(2)14-10(15)6-3-7(11)9(13)8(12)4-6/h3-5H,13H2,1-2H3,(H,14,15)

InChI Key

HIBIEKXBXDTLQI-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC(=C(C(=C1)Cl)N)Cl

Origin of Product

United States

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